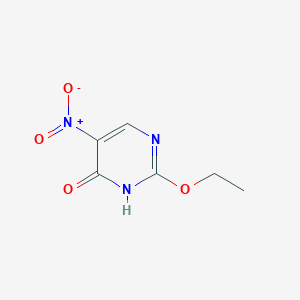
2-Ethoxy-5-nitro-3H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-nitro-3H-pyrimidin-4-one is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an ethoxy group at the 2-position, a nitro group at the 5-position, and a keto group at the 4-position of the pyrimidine ring.
Métodos De Preparación
The synthesis of 2-Ethoxy-5-nitro-3H-pyrimidin-4-one typically involves the nitration of 2-ethoxy-3H-pyrimidin-4-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and prevent over-nitration .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
2-Ethoxy-5-nitro-3H-pyrimidin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases or nucleophiles can lead to the replacement of the ethoxy group with other functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids depending on the oxidizing agents used.
Common reagents and conditions for these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, strong bases, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
2-Ethoxy-5-nitro-3H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives and heterocyclic compounds. Its unique functional groups make it a valuable building block for creating complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents. Its structural similarity to nucleotides makes it a candidate for developing nucleoside analogs.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-5-nitro-3H-pyrimidin-4-one and its derivatives involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound’s structure allows it to mimic natural nucleotides, enabling it to interfere with nucleic acid synthesis and function. This property is particularly relevant in its potential use as an antiviral or anticancer agent .
Comparación Con Compuestos Similares
2-Ethoxy-5-nitro-3H-pyrimidin-4-one can be compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C6H7N3O4 |
|---|---|
Peso molecular |
185.14 g/mol |
Nombre IUPAC |
2-ethoxy-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7N3O4/c1-2-13-6-7-3-4(9(11)12)5(10)8-6/h3H,2H2,1H3,(H,7,8,10) |
Clave InChI |
PNLUNWWNZBAHBX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C(C(=O)N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















